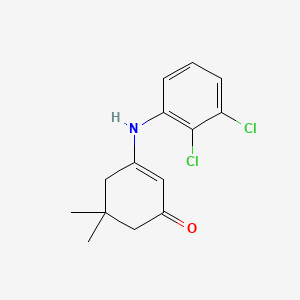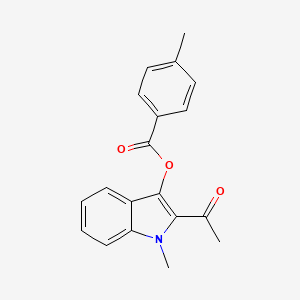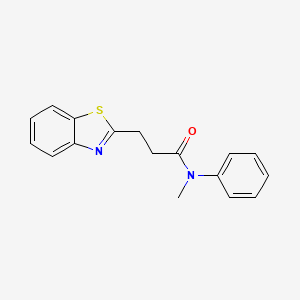![molecular formula C20H15N7O2 B5875397 N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]-5-phenyl-1,2,4-triazin-3-amine](/img/structure/B5875397.png)
N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]-5-phenyl-1,2,4-triazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]-5-phenyl-1,2,4-triazin-3-amine is a complex organic compound that features a combination of pyrrole, nitrophenyl, and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]-5-phenyl-1,2,4-triazin-3-amine typically involves multi-step organic reactions. One common route starts with the preparation of the pyrrole derivative, followed by the introduction of the nitrophenyl group. The final step involves the formation of the triazine ring through a cyclization reaction. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]-5-phenyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]-5-phenyl-1,2,4-triazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]-5-phenyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl group is particularly important for its bioactivity, as it can participate in redox reactions and form reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share structural similarities and have been studied for their antimicrobial properties.
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Imidazole Derivatives: These compounds are also heterocyclic and have applications in medicinal chemistry.
Uniqueness
N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]-5-phenyl-1,2,4-triazin-3-amine is unique due to its combination of pyrrole, nitrophenyl, and triazine moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]-5-phenyl-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N7O2/c28-27(29)17-10-8-16(9-11-17)26-12-4-7-18(26)13-21-24-20-23-19(14-22-25-20)15-5-2-1-3-6-15/h1-14H,(H,23,24,25)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVGPUFCYMASJU-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)NN=CC3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)N/N=C/C3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(5-CHLOROTHIOPHEN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5875319.png)

![N'-[1-(3-aminophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5875335.png)

![2-[(2-chlorobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5875348.png)
![N-[2-(4-methylanilino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5875356.png)
![2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5875361.png)
![(5Z)-5-[(4-methylsulfanylphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5875369.png)
![N-[5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5875375.png)
![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5875388.png)


![5-(2,6-Dimethyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B5875408.png)

